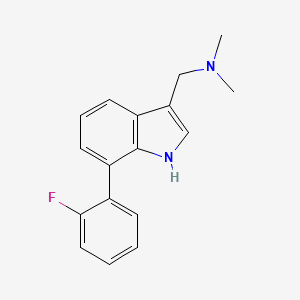

(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

Description

(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is an indole-derived compound featuring a 2-fluorophenyl substituent at position 7 of the indole ring and a dimethylmethanamine group at position 3. Its structure combines the indole scaffold—a common motif in bioactive molecules—with fluorinated aromatic and tertiary amine functionalities. The fluorine atom at the ortho position of the phenyl group may influence electronic properties, lipophilicity, and binding interactions compared to other positional isomers.

Properties

Molecular Formula |

C17H17FN2 |

|---|---|

Molecular Weight |

268.33 g/mol |

IUPAC Name |

1-[7-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |

InChI |

InChI=1S/C17H17FN2/c1-20(2)11-12-10-19-17-13(12)7-5-8-15(17)14-6-3-4-9-16(14)18/h3-10,19H,11H2,1-2H3 |

InChI Key |

FVLOJPJYUSWIOK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

The synthesis of (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.

N,N-Dimethylation: The final step involves the N,N-dimethylation of the indole nitrogen using a methylating agent like dimethyl sulfate or methyl iodide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

Biology: Researchers study its effects on various biological systems, including its interaction with enzymes and receptors.

Medicine: Although not yet approved for clinical use, it serves as a reference compound in pharmacological studies to explore its potential therapeutic effects.

Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.

Mechanism of Action

The mechanism of action of (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to G-protein coupled receptors or ion channels, altering their function and leading to downstream effects on cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from diverse sources:

Key Observations:

Structural Variations and Physicochemical Properties: Fluorine Position: The ortho (2-fluorophenyl) vs. meta (3-fluorophenyl) substitution in the aryl group (e.g., compounds in vs. target) may alter steric and electronic profiles, impacting receptor binding or metabolic stability. Solubility: Gramine’s solubility in polar solvents (e.g., water, ethanol) suggests that fluorinated analogs may exhibit reduced aqueous solubility due to increased hydrophobicity .

Biological Activity: Gramine: Demonstrates acute toxicity in Wistar rats (LD₅₀ = 87.5 mg/kg) and is classified as an indole alkaloid with historical use in plant defense . Fluorinated Analogs: No direct activity data are available for the target compound or its 3-fluoro isomer. However, fluorinated indoles in other studies (e.g., BRAF/HDAC inhibitors in ) highlight the role of fluorine in enhancing target affinity and pharmacokinetics.

Synthetic Accessibility: Gramine derivatives are typically synthesized via Mannich reactions (e.g., dimethylamine, formaldehyde, and indole precursors under acidic conditions) .

Notes and Limitations

Positional Isomerism : The 2-fluoro vs. 3-fluoro phenyl isomers (e.g., vs. target) may exhibit divergent bioactivities, but comparative studies are lacking.

Commercial Availability : The 3-fluoro isomer (CAS 1214377-54-4) is commercially available at ≥98% purity, while the target compound’s availability is unconfirmed .

Biological Activity

The compound (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C12H15FN2

- Molecular Weight : 206.26 g/mol

- IUPAC Name : 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine

Biological Activity Overview

Indole derivatives have been extensively studied due to their potential as therapeutic agents. The specific compound has shown promising results in various biological assays.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : Indole compounds often exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.

- Kinase Inhibition : Some studies suggest that indole derivatives may inhibit specific kinases involved in cancer progression.

- Neurotransmitter Modulation : The compound may affect neurotransmitter levels, contributing to its psychoactive effects.

Pharmacological Studies

Recent studies have provided insights into the pharmacological effects of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- Antidepressant-like Activity : Animal models show reduced depressive-like behaviors when treated with this compound.

- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in cell cultures.

In Vivo Studies

In vivo studies further support the potential therapeutic applications:

- Animal Models : Studies indicate that administration of the compound leads to significant improvements in anxiety-like behaviors.

- Toxicity Assessments : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study on Depression Treatment

- Objective : Evaluate the antidepressant effects in rodent models.

- Findings : Significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects.

-

Case Study on Anti-cancer Activity

- Objective : Assess the inhibition of cancer cell proliferation.

- Findings : The compound showed dose-dependent inhibition of tumor cell lines, suggesting potential as an anti-cancer agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.